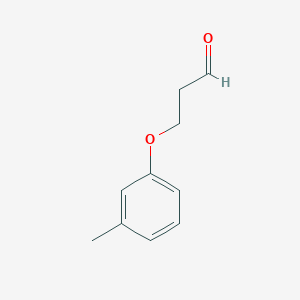
1,3-Bis(4-methylpyridin-2-yl)urea
Overview
Description
1,3-Bis(4-methylpyridin-2-yl)urea, also known as BMU, is an organic compound with the molecular formula C13H14N4O . It has shown great potential in various scientific disciplines due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) . The compound has a molecular weight of 242.28 . Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . The compound’s unique physical and chemical properties have made it a subject of interest in various scientific disciplines.Scientific Research Applications
Synthesis and Characterization
1,3-Bis(4-methylpyridin-2-yl)urea serves as an important intermediate in the synthesis of various chemical compounds. For instance, it's used in the synthesis of antibacterial and antifungal agents, as seen in the synthesis of derivatives like 1,3-bis[(E)-furan-2-yl)methylene]urea, which have been screened for their microbial inhibition properties (Alabi et al., 2020). Additionally, it's used in the creation of anticancer drugs, as demonstrated in the work on 1-methyl-3-(5-nitropyridin-2-yl) urea, which is a key intermediate in the development of small molecule anticancer drugs (Zhang et al., 2019).
Molecular Structure and Properties
Research has also been focused on the molecular structure and properties of this compound and its derivatives. Studies on the substituent effects on pyrid-2-yl ureas have been conducted to understand their conformational isomers and their binding constants with molecules like cytosine, which has implications in biochemical applications (Chien et al., 2004). Furthermore, the nature of urea-fluoride interaction has been explored, examining the hydrogen bonding capabilities of urea derivatives (Boiocchi et al., 2004).
Applications in Material Science
This compound has applications in material science as well. For example, it is utilized in the synthesis and characterization of novel poly(urethane-urea) elastomers, which are used for their heat resistance and mechanical properties (Oprea et al., 2020). This indicates its potential use in creating materials with specific desired properties.
Coordination Chemistry and Supramolecular Structures
The compound and its derivatives play a role in coordination chemistry and the formation of supramolecular structures. Research has shown their involvement in the self-assembly of metal organic cages, demonstrating their utility in constructing complex molecular architectures (Yi et al., 2012).
Safety and Hazards
The safety information available indicates that 1,3-Bis(4-methylpyridin-2-yl)urea may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1,3-bis(4-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWGYNUFWIWEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=NC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



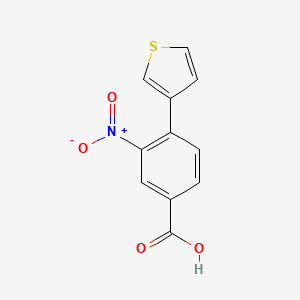

![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)
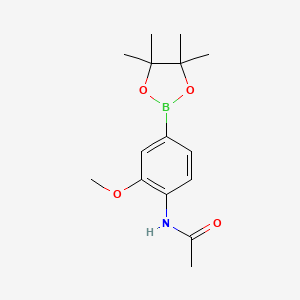

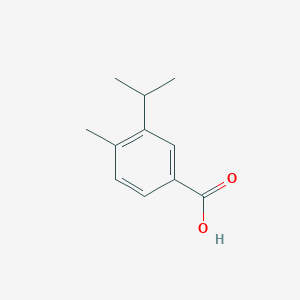

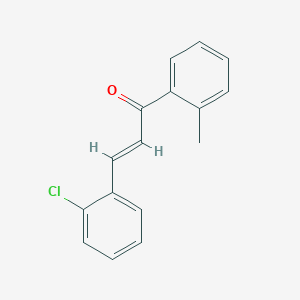
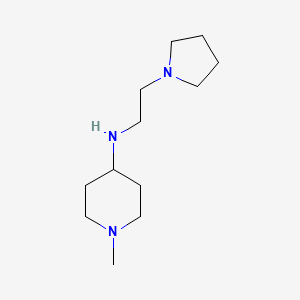
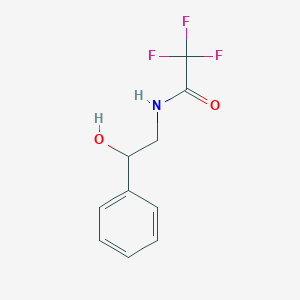
![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)

